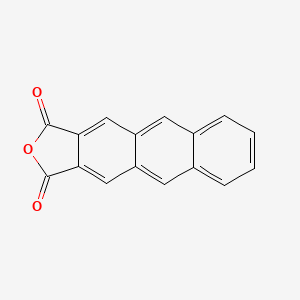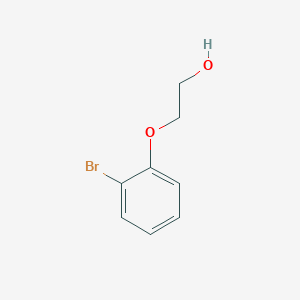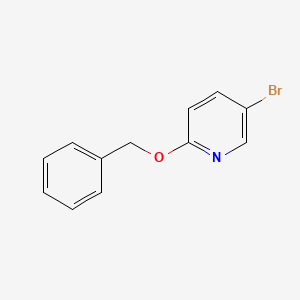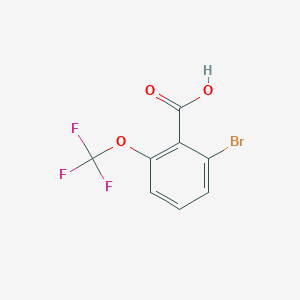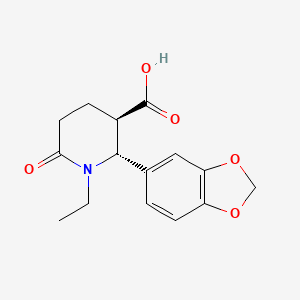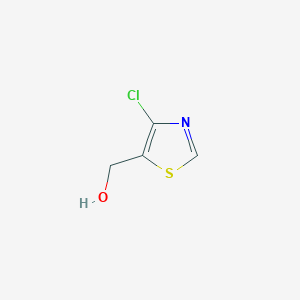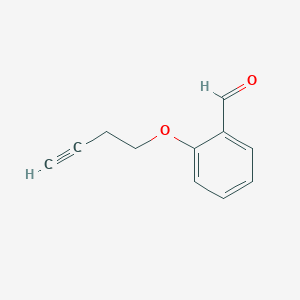
2-(丁-3-炔-1-氧基)苯甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(But-3-yn-1-yloxy)benzaldehyde, commonly referred to as BBE, is an organic compound with a wide range of uses in scientific research. BBE has been studied for its potential to act as a reagent, catalyst, and inhibitor in organic synthesis, and it has also been used to study the mechanisms of action of various biochemical reactions.
科学研究应用
抗氧化、抗菌和抗癌特性
2-(丁-3-炔-1-氧基)苯甲醛衍生物因其在各种生物医学应用中的潜力而受到研究。一项研究重点关注 5-溴-2-(丙-2-炔-1-氧基)苯甲醛和 3,5-二叔丁基-2-(丙-2-炔-1-氧基)苯甲醛的合成,发现具有显着的抗氧化能力,对枯草芽孢杆菌具有抗菌活性,对黑曲霉具有抗真菌活性。值得注意的是,这些化合物还对乳腺腺癌细胞系 MCF-7 表现出细胞毒活性 (Konuş 等,2019)。
不对称 C-C 键形成中的酶催化
苯甲醛裂合酶是一种高度对映选择性的酶,催化 (R)-苯偶姻衍生物的形成和裂解。该领域的研究促进了用于特定苯偶姻衍生物制备性合成的反应器概念的发展,证明了 2-(丁-3-炔-1-氧基)苯甲醛在酶催化反应中的效用 (Kühl 等,2007)。
有机合成中的分子内反应
一项研究报道了 2-(丙-2-炔-1-氧基)苯甲醛与 4-羟基-6-甲基-2H-吡喃-2-酮的 CuI 催化的分子内氧杂-狄尔斯-阿尔德反应,提供了对这类反应的化学选择性和理论方面的见解。这突出了 2-(丁-3-炔-1-氧基)苯甲醛在促进复杂有机合成过程中的作用 (Khoshkholgh 等,2012)。
光催化和催化性质
通过各种工艺改性的石墨氮化碳已被评估用于从苯甲醇选择性合成苯甲醛。在此背景下,已探索了 2-(丁-3-炔-1-氧基)苯甲醛在光催化中的应用以及作为环境友好条件下的底物,展示了其在绿色化学中的潜力 (Lima 等,2017)。
作用机制
Target of Action
Similar compounds have been known to interact with various biological targets
Mode of Action
It’s possible that the compound interacts with its targets in a manner similar to related compounds, potentially leading to changes in cellular processes . More detailed studies are required to elucidate the precise interactions and resulting changes.
Biochemical Pathways
It’s plausible that the compound could influence various pathways depending on its biological targets . Further investigation is needed to determine the exact pathways and their downstream effects.
Result of Action
Based on the nature of the compound, it could potentially lead to various cellular responses depending on its targets . More research is needed to understand these effects.
生化分析
Biochemical Properties
2-(But-3-yn-1-yloxy)benzaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces. These interactions can lead to changes in the conformation and activity of the biomolecules involved .
Cellular Effects
2-(But-3-yn-1-yloxy)benzaldehyde has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, it can modulate the expression of genes involved in critical cellular functions, thereby impacting cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 2-(But-3-yn-1-yloxy)benzaldehyde involves its binding interactions with biomolecules. It can bind to enzymes, leading to their inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting their catalytic activity. Furthermore, 2-(But-3-yn-1-yloxy)benzaldehyde can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(But-3-yn-1-yloxy)benzaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(But-3-yn-1-yloxy)benzaldehyde can remain stable under specific conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of 2-(But-3-yn-1-yloxy)benzaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the activation of specific biochemical pathways. At high doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range results in significant changes in cellular function .
Metabolic Pathways
2-(But-3-yn-1-yloxy)benzaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways are essential for understanding the compound’s overall effects on cellular function .
Transport and Distribution
The transport and distribution of 2-(But-3-yn-1-yloxy)benzaldehyde within cells and tissues are critical for its activity. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation. These transport mechanisms are essential for determining the compound’s bioavailability and its effects on cellular processes .
Subcellular Localization
2-(But-3-yn-1-yloxy)benzaldehyde exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is crucial for understanding the compound’s precise mechanism of action and its effects on cellular processes .
属性
IUPAC Name |
2-but-3-ynoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h1,4-7,9H,3,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERKOHGNNVRORC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCOC1=CC=CC=C1C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447179 |
Source


|
| Record name | 2-(but-3-yn-1-yloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
390410-52-3 |
Source


|
| Record name | 2-(but-3-yn-1-yloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
